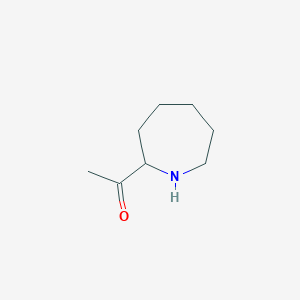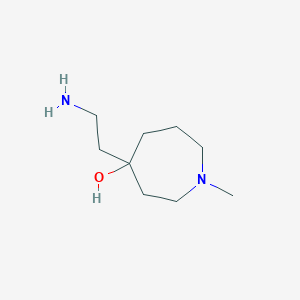
(2-Ethoxyethyl)(pyridin-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)(pyridin-3-ylmethyl)amine is an organic compound with the molecular formula C10H16N2O It is a derivative of pyridine and is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of pyridin-3-ylmethylamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halides, thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced ethoxyethyl groups.
Substitution: Compounds with substituted ethoxyethyl groups.
Scientific Research Applications
(2-Ethoxyethyl)(pyridin-3-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)(pyridin-3-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxyethyl)amine: A simpler analog with similar functional groups but lacking the pyridine ring.
Pyridin-3-ylmethylamine: Contains the pyridine ring but lacks the ethoxyethyl group.
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: A related compound with a morpholine ring instead of the pyridine ring.
Uniqueness
(2-Ethoxyethyl)(pyridin-3-ylmethyl)amine is unique due to the combination of the ethoxyethyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-ethoxy-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-2-13-7-6-12-9-10-4-3-5-11-8-10/h3-5,8,12H,2,6-7,9H2,1H3 |
InChI Key |
CXPRLOJSWXFGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorospiro[2.5]octan-6-one](/img/structure/B13216402.png)
![[3-(Dimethylamino)propyl][1-(pyridin-2-YL)ethyl]amine](/img/structure/B13216403.png)
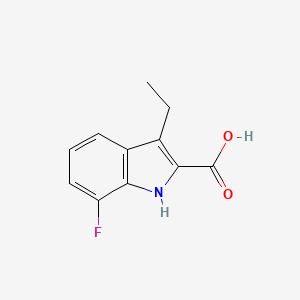
![3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13216412.png)
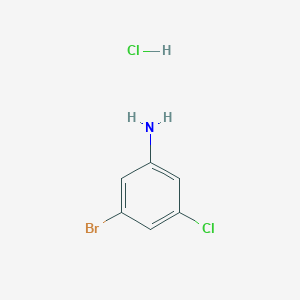

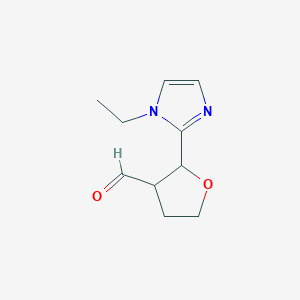
![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13216431.png)
![3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B13216436.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13216450.png)
![3-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13216452.png)
